molecular formula C21H23N5O B12170371 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone

Cat. No.: B12170371
M. Wt: 361.4 g/mol
InChI Key: HDRUHHMSTLTURA-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is a complex organic compound that features both pyrimidine and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone typically involves the condensation of a pyrimidine derivative with an indole derivative. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent the replication of viruses or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is unique due to its combined pyrimidine and indole structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over other similar compounds in terms of its biological activity and therapeutic potential.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C21H23N5O/c1-14-11-15(2)25-21(24-14)23-13-20(27)26-9-7-16(8-10-26)18-12-22-19-6-4-3-5-17(18)19/h3-7,11-12,22H,8-10,13H2,1-2H3,(H,23,24,25)

InChI Key

HDRUHHMSTLTURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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